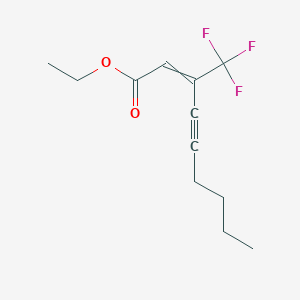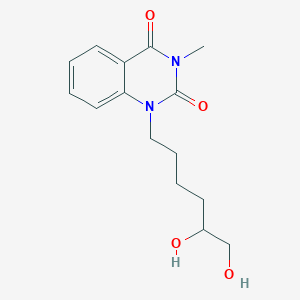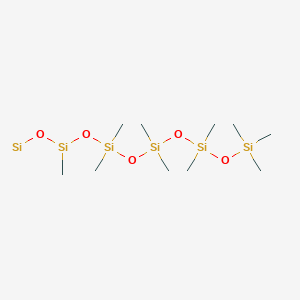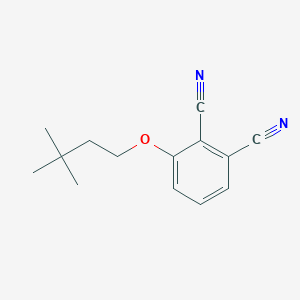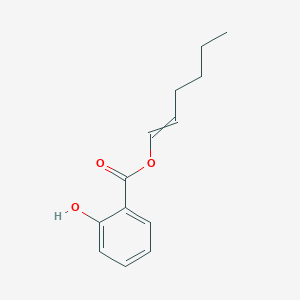
Hex-1-en-1-yl 2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-1-en-1-yl 2-hydroxybenzoate is an organic compound with the molecular formula C13H16O3. It is a derivative of salicylic acid, where the hydroxyl group is esterified with hex-1-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hex-1-en-1-yl 2-hydroxybenzoate typically involves the esterification of salicylic acid with hex-1-en-1-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Salicylic Acid+Hex-1-en-1-olAcid CatalystHex-1-en-1-yl 2-hydroxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Hex-1-en-1-yl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The double bond in the hex-1-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the salicylic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Hex-1-en-1-yl alcohol.
Substitution: Alkylated salicylic acid derivatives.
Applications De Recherche Scientifique
Hex-1-en-1-yl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the formulation of topical medications.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of Hex-1-en-1-yl 2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid, which is known for its anti-inflammatory and analgesic properties. The hex-1-en-1-yl group may also contribute to the compound’s overall biological activity by enhancing its lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Hex-1-en-1-yl 2-hydroxybenzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Another ester derivative of salicylic acid, used in the fragrance industry.
Propyl 2-hydroxybenzoate: Known for its use as a preservative in pharmaceuticals and cosmetics.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its longer alkyl chain compared to methyl or ethyl esters enhances its lipophilicity, making it more suitable for certain applications in drug delivery and industrial formulations.
Propriétés
Numéro CAS |
177696-82-1 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
hex-1-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-10,14H,2-4H2,1H3 |
Clé InChI |
XOYYHTTVCNEROD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=COC(=O)C1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


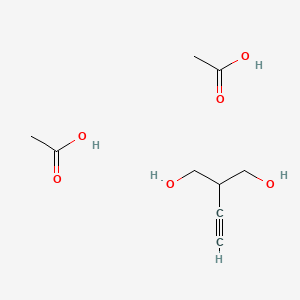
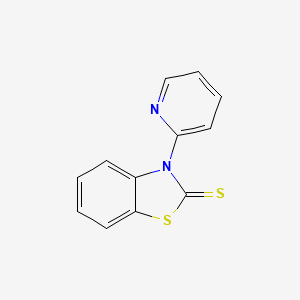
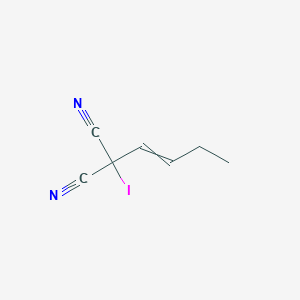
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
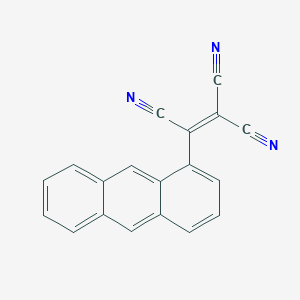
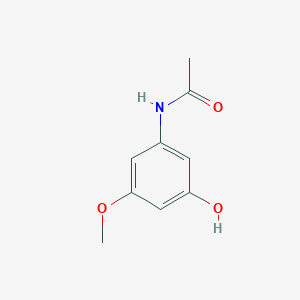
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)


